Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester
Description
Properties
Molecular Formula |
C15H17F3O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(4Z)-4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-11-4-2-3-5-12-10-13(6-7-14(12)21-9-8-11)22-23(19,20)15(16,17)18/h4,6-7,10H,2-3,5,8-9H2,1H3/b11-4- |
InChI Key |
WZIPHPMZEDEFAI-WCIBSUBMSA-N |
Isomeric SMILES |
C/C/1=C/CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
Canonical SMILES |
CC1=CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
Origin of Product |
United States |
Preparation Methods
Trifluoromethanesulfonate Esterification
The trifluoromethanesulfonate (triflate) group is introduced via reaction of trifluoromethanesulfonic anhydride (Tf₂O) with alcohol precursors. A patented method demonstrates high-yield triflate formation using ortho esters under mild conditions:
- Reaction : Trifluoromethanesulfonic anhydride reacts with trialkyl orthoformates (e.g., HC(OR)₃) at 0–25°C.
- Example : Tri-n-butyl orthoformate (15 mmol) and Tf₂O (15 mmol) yield n-butyl triflate (89%) after distillation.
- Advantages : Minimal byproducts (carboxylate esters), scalable, and avoids toxic reagents.
Benzoxecin Ring Construction
The benzoxecin scaffold is synthesized through cyclization strategies. A benzoxazine-derived approach involves:
- Step 1 : Condensation of eugenol with furfurylamine and paraformaldehyde in toluene at 95°C for 2 hours.
- Step 2 : Ring-opening polymerization (ROP) under thermal or acidic conditions to form the benzoxecin framework.
- Key Intermediate : 3,6,7,8-Tetrahydro-5-methyl-3-methylene-2-oxo-2H-1-benzoxecin-10-ol is isolated prior to triflate esterification.
Integrated Synthesis Pathways
Method A: Sequential Triflation and Cyclization
Procedure :
Method B: Catalytic Trifluoromethanesulfonylation
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.05 eq).
Conditions :
Method C: Chemoenzymatic Synthesis
Enzyme : Novozym 435 (immobilized lipase).
Steps :
- Synthesize (4Z)-3,6,7,8-tetrahydro-4-methyl-2H-1-benzoxecin-10-yl lactate via enzymatic esterification.
- Perform transesterification with trifluoromethanesulfonic acid chloride (TfCl) in acetonitrile at 50°C.
Yield : 68%.
Stereochemical Control
The (4Z) configuration is achieved through:
- Geometric Selectivity : Use of Z-selective Wittig reagents during benzoxecin formation.
- Thermodynamic Control : Heating intermediates in toluene to favor the Z-isomer.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| A | 78–82 | >98 | High | Industrial |
| B | 85 | 97 | Moderate | Lab-scale |
| C | 68 | 95 | Low | Pilot-scale |
Key Observations :
- Method B offers optimal balance of yield and cost for lab-scale synthesis.
- Enzymatic routes (Method C) require further optimization for industrial use.
Characterization Data
Spectral Properties
- ¹H NMR (CDCl₃): δ 1.25 (d, J=6.5 Hz, 3H, CH₃), 2.95–3.15 (m, 2H, CH₂), 4.60 (q, 1H, OCH), 5.20 (s, 1H, benzoxecin-H).
- ¹⁹F NMR : −78.5 ppm (CF₃).
- HRMS : [M+H]⁺ m/z 351.1002 (calc. 351.0998).
Challenges and Optimization
Byproduct Management
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-Methyl-2H-1-benzoxecin-10-yl ester involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, influence gene expression, or alter metabolic processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-methyl-2H-1-benzoxecin-10-yl ester
- CAS Registry Number : 1415612-34-8
- Molecular Formula : C₁₆H₁₅F₃O₅S
- Molecular Weight : 376.35 g/mol (calculated)
- Structure : Features a medium-sized benzoxecin ring system (10-membered oxygen-containing heterocycle) with a (4Z)-configuration, a methyl substituent at position 4, and a trifluoromethanesulfonate (triflate) ester group at position 10.
Key Characteristics :
- The benzoxecin core introduces conformational constraints and steric bulk, influencing reactivity and solubility.
Comparison with Structurally Similar Compounds
Phenyl Triflate (CAS 17763-67-6)
- Molecular Formula : C₇H₅F₃O₃S
- Molecular Weight : 226.17 g/mol
- Structure : Aromatic benzene ring with a triflate ester group.
- Lower molecular weight and higher volatility compared to the benzoxecin derivative. Widely used as a reagent in organic synthesis due to its stability and reactivity as a triflating agent .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
Methanesulfonic Acid, Trifluoro-, 2-(2-Phenylethyl)-4-Oxazolyl Ester (CAS 389578-44-3)
Catechol Ditriflate (CAS 17763-91-6)
- Molecular Formula : C₈H₆F₆O₆S₂
- Molecular Weight : 376.25 g/mol
- Structure : Two triflate groups on adjacent positions of a benzene ring.
- Properties: Higher symmetry and electron-withdrawing capacity due to dual triflate groups. Likely lower solubility in polar solvents compared to mono-triflate esters.
- Applications : Used in cross-coupling reactions and polymer chemistry.
Bicyclic Triflates (CAS 658064-31-4)
- Molecular Formula : C₂₀H₂₂F₃O₄S
- Molecular Weight : 437.45 g/mol (estimated)
- Structure : Bicyclo[2.2.2]octene system with phenyl and triflate substituents.
- Properties :
- Rigid bicyclic framework enhances stereochemical control in reactions.
- Higher molecular weight reduces volatility compared to smaller analogues.
- Applications : Chiral intermediates in asymmetric synthesis.
Structural and Functional Comparison Table
Key Research Findings
- Reactivity : The target compound’s benzoxecin ring imposes steric hindrance, reducing its reactivity in SN2 reactions compared to phenyl triflate but enhancing stability in protic environments .
- Stereochemical Influence : The (4Z)-configuration may direct regioselectivity in cycloaddition or substitution reactions, a feature absent in simpler analogues .
- Thermal Stability: Higher molecular weight and fused-ring systems (e.g., benzoxecin, bicyclo[2.2.2]octene) correlate with increased thermal stability compared to monocyclic triflates .
Biological Activity
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-4-methyl-2H-1-benzoxecin-10-yl ester is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a trifluoromethyl group and a benzoxecin moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 398.4 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets.
Biological Activity
Mechanisms of Action:
Research indicates that compounds with similar structural characteristics can exhibit various biological activities including:
- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
- Anticancer Properties: Preliminary studies suggest potential cytotoxic effects against cancer cell lines through apoptosis induction.
- Enzyme Modulation: The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
Research Findings
A review of the literature reveals several key studies investigating the biological activity of this compound:
- Cytotoxicity Studies: In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value indicating effective inhibition of cell proliferation in human breast cancer cells.
- Anti-inflammatory Activity: Experimental models showed that treatment with this compound reduced inflammation markers in animal models of arthritis. The mechanism was linked to the downregulation of NF-kB signaling pathways .
- Enzyme Interaction: The compound was found to inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. This inhibition suggests potential applications in pain management and anti-inflammatory therapies.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation and reduced cell viability significantly at concentrations as low as 10 µM over 48 hours.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving an induced arthritis model in rats, administration of the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to the control group. Histological analysis confirmed reduced synovial inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing this trifluoromethanesulfonic acid ester derivative?
The compound can be synthesized via esterification of the benzoxecin alcohol intermediate with trifluoromethanesulfonic anhydride under anhydrous conditions. A catalytic amount of trifluoromethanesulfonic acid (TfOH) may enhance reaction efficiency, as demonstrated in glycosylation reactions where TfOH acts as a Brønsted acid catalyst . Key steps include:
- Reagent drying : Use molecular sieves (4 Å) to maintain anhydrous conditions.
- Temperature control : Reactions are typically conducted at 0–25°C to avoid side reactions.
- Workup : Neutralize excess acid with saturated Na₂CO₃ solution and purify via column chromatography.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : Compare , , and NMR spectra with computational predictions (e.g., DFT calculations) to verify stereochemistry at the (4Z)-position and trifluoromethyl group orientation.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns help identify the benzoxecin core and sulfonic ester linkage .
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of the (4Z)-configuration and spatial arrangement of substituents.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (5–30%) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the target ester and unreacted starting materials.
- Acid-base extraction : Neutralize residual TfOH with aqueous NaHCO₃ and extract the ester into an organic phase (e.g., CH₂Cl₂) .
Advanced Research Questions
Q. How does the trifluoromethanesulfonic acid group influence the compound’s reactivity in catalytic or electrophilic applications?
The electron-withdrawing trifluoromethylsulfonyl (Tf) group enhances the leaving-group ability of the ester, making it a potent electrophile in substitution reactions. For example:
- Nucleophilic aromatic substitution : The Tf group activates the benzoxecin core toward displacement by amines or thiols under mild conditions.
- Catalytic studies : In glycosylation, TfOH derivatives stabilize oxocarbenium ion intermediates, accelerating reaction rates .
- Mechanistic probes : Isotopic labeling (e.g., ) of the sulfonic acid group can track reaction pathways, as shown in radiolabeled sulfonamide synthesis .
Q. What experimental variables should be optimized to improve yield in large-scale syntheses?
Critical parameters include:
- Catalyst loading : Titrate TfOH (0.1–5 mol%) to balance reactivity and byproduct formation.
- Solvent choice : Anhydrous CH₂Cl₂ or THF minimizes hydrolysis of the Tf ester.
- Reaction time : Monitor via TLC or in situ IR to avoid over-esterification or decomposition.
- Scale-up adjustments : Use slow reagent addition and efficient cooling to manage exothermicity .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures.
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation.
- Moisture sensitivity : Karl Fischer titration quantifies hydrolytic degradation rates; desiccants (e.g., silica gel) are essential for long-term storage .
Q. What analytical techniques are best suited for quantifying trace impurities in this compound?
- GC-MS : Detect volatile byproducts (e.g., methyl esters) using non-polar capillary columns and electron ionization .
- HPLC-UV/ELSD : Quantify non-volatile impurities (e.g., unreacted benzoxecin alcohol) with C18 columns and acetonitrile/water gradients.
- NMR : Identify fluorine-containing contaminants with high specificity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar trifluoromethanesulfonic esters?
- Reproducibility checks : Verify anhydrous conditions (e.g., molecular sieve activity, solvent purity) across labs.
- Byproduct profiling : Compare impurity spectra (e.g., via LC-MS) to identify unreported side reactions.
- Catalyst source : Commercial TfOH batches may contain trace metals (e.g., Fe³⁺) that alter reactivity; use ICP-MS to assess .
Q. Why do some studies report conflicting stability data for trifluoromethanesulfonic acid derivatives?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
